3-benzyl-1,3-benzothiazol-2(3H)-imine
Description
Properties
IUPAC Name |
3-benzyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14-16(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNGGKJGNBCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Variations in the 3-position substituent significantly alter physical properties:
Key Observations :
- Bulky substituents (e.g., naphthyl in 3d) reduce yields (72%) compared to phenyl (74%) due to steric hindrance .
- Electron-withdrawing groups (e.g., 4-fluorophenyl in 3g) lower thermal stability (decomposition ≥180°C) .
- Smaller alkyl groups (e.g., ethyl) simplify synthesis but reduce π-π interactions critical for crystal packing .
Electronic and Tautomeric Behavior
- NBO Analysis : Substituents modulate electron density at the imine nitrogen. For example, electron-donating groups (e.g., benzyl) increase electron density, stabilizing tautomeric forms .
- Hirshfeld Surface Calculations : Benzyl substituents in derivatives like 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine enhance intermolecular interactions (C–H···π, π-π) compared to phenyl analogs .
Key Insights :
- The imine group in 3-benzyl-1,3-benzothiazol-2(3H)-imine may enhance hydrogen bonding with biological targets compared to the ketone in 3-benzyl-1,3-benzothiazol-2-one .
- Fluorinated derivatives (e.g., 4-fluorophenyl in 3g) exhibit improved membrane permeability but higher cytotoxicity in MRC-5 cells .
Q & A
Q. What are the established synthetic methodologies for 3-benzyl-1,3-benzothiazol-2(3H)-imine?
A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide is a validated route. This method avoids toxic solvents and chromatographic separation, yielding 70–75% under controlled temperatures (0–5°C during diazonium coupling, followed by reflux). Confirmatory techniques include FT-IR (C=Nimine stretch at ~1595 cm⁻¹) and NMR spectroscopy (distinct aromatic proton signals at δ 7.03–7.67 ppm) .
Q. How are structural features of this compound confirmed experimentally?
Key methods include:
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., 3a: C 68.97% observed vs. 69.03% calculated) .
- 13C-NMR : Assigns carbons in the benzothiazole ring (e.g., δ 117.8–135.8 ppm for aromatic carbons) .
- FT-IR : Identifies NH (3306 cm⁻¹) and imine (1595 cm⁻¹) functional groups .
Q. What are the typical yields and physical properties of synthesized derivatives?
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|
| 3a | 74 | 114–116 | 1H-NMR: 7.03–7.67 (9H, m, Ar–H) |
| 3f | 75 | 115–117 | 13C-NMR: δ 114.7 (Br-substituted aryl) |
| 3g | 70 | Decomp. ≥180 | 19F-NMR: Fluorine coupling in aryl group |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or selectivity?
- Temperature control : Maintaining 0–5°C during diazonium salt coupling minimizes side reactions .
- Base selection : Sodium tert-butoxide, a non-nucleophilic base, enhances imine formation over competing pathways .
- Solvent choice : Acetone improves solubility of intermediates, reducing aggregation .
Q. How are contradictions in spectroscopic data resolved during characterization?
- Cross-validation : Combine 1H/13C-NMR to distinguish overlapping aromatic signals (e.g., 3g’s 13C-NMR δ 145.9–149.3 ppm confirms para-fluorophenyl substitution) .
- Elemental analysis : Discrepancies >0.5% in sulfur content (e.g., 3f: 10.43% observed vs. 10.49% calculated) may indicate impurities, necessitating recrystallization .
Q. What alternative synthetic routes exist for benzothiazole-imine derivatives?
Q. What biological activities are hypothesized for this compound?
While direct data is limited, structurally related benzothiazoles exhibit:
- Antimicrobial activity : Via disruption of microbial cell membranes (e.g., 7-[(1R)-2-azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one) .
- Anticancer potential : Inhibition of kinase pathways in preclinical models (e.g., benzothiazole-triazole hybrids) .
Methodological Challenges and Solutions
Q. How to address low yields in scaled-up syntheses?
- Stepwise monitoring : Use TLC (n-hexane:ethyl acetate, 3:1) to track reaction progress and isolate intermediates .
- Reagent purity : Ensure diazonium salts are freshly prepared to avoid decomposition .
Q. What computational tools aid in predicting reactivity or binding interactions?
- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
- DFT studies : Models reaction mechanisms (e.g., charge distribution in imine formation) .
Key Research Gaps
- Mechanistic studies : Limited data on the exact role of sodium tert-butoxide in imine stabilization.
- In vivo bioactivity : No published toxicity or efficacy profiles for 3-benzyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
